molecular formula C5H8O4 B8456527 3,3-Dihydroxycyclobutanecarboxylic acid

3,3-Dihydroxycyclobutanecarboxylic acid

Cat. No.: B8456527
M. Wt: 132.11 g/mol
InChI Key: KJRYISBIOZOVPH-UHFFFAOYSA-N
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Description

3,3-Dihydroxycyclobutanecarboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and hydroxyl groups at both positions 3 of the four-membered ring.

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3,3-dihydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-4(7)3-1-5(8,9)2-3/h3,8-9H,1-2H2,(H,6,7)

InChI Key

KJRYISBIOZOVPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3,3-Dimethylcyclobutanecarboxylic Acid

  • Formula : C₇H₁₂O₂; Molecular Weight : 128.17 g/mol .
  • Substituents : Methyl groups at positions 3,3.
  • Key Properties :
    • Methyl groups are electron-donating, raising the carboxylic acid’s pKa (~4.8 estimated) compared to unsubstituted cyclobutanecarboxylic acid (pKa 4.785) .
    • Lower solubility in polar solvents due to reduced polarity.
    • IR spectrum shows C=O stretch at 1730 cm⁻¹ and CH₃ bends near 1385 cm⁻¹ .

3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid

  • Formula : C₈H₁₄O₄; Molecular Weight : 174.20 g/mol .
  • Substituents : Methoxy groups at positions 3,3 and a methyl group at position 1.
  • Predicted lower acidity (higher pKa) compared to dihydroxy derivatives.

cis-3-Hydroxycyclobutanecarboxylic Acid

  • Formula : C₅H₈O₃; Molecular Weight : 116.12 g/mol .
  • Substituents : Single hydroxyl group at position 3 (cis configuration).
  • Key Properties :
    • The hydroxyl group increases polarity and acidity (pKa ~3.5–4.0 estimated) compared to methyl-substituted analogs.
    • Stereochemistry (cis vs. trans) may influence intermolecular interactions and crystal packing.

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic Acid

  • Formula : C₆H₈F₂O₃; Molecular Weight : 166.12 g/mol .
  • Substituents : Difluoromethyl and hydroxyl groups at position 3.
  • Key Properties :
    • Fluorine’s electronegativity enhances acidity of adjacent protons (pKa ~3.41 predicted) .
    • Hydroxymethyl group contributes to hydrogen bonding, improving solubility.

Acidity and Solubility Trends

Compound Carboxylic Acid pKa Solubility (Relative)
Cyclobutanecarboxylic acid 4.785 Moderate
3,3-Dimethylcyclobutanecarboxylic acid ~4.8 Low
3,3-Dihydroxycyclobutanecarboxylic acid* ~3.0 (estimated) High
cis-3-Hydroxycyclobutanecarboxylic acid ~3.5–4.0 (estimated) Moderate-High

*Estimated based on electron-withdrawing effects of hydroxyl groups lowering pKa .

Spectroscopic and Physical Properties

  • IR Spectroscopy :

    • 3,3-Dihydroxy Derivatives : Expected O-H stretches (3200–3600 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretches (1000–1300 cm⁻¹) .
    • Methyl/Methoxy Derivatives : Absence of broad O-H peaks; prominent C-H (sp³) and C=O stretches .
  • Boiling Point and Density :

    • 3,3-Difluoro derivatives (e.g., ) show higher boiling points (~284°C) due to polar substituents .
    • Methoxy and methyl groups reduce density compared to hydroxylated analogs .

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